LogP Increase from 3-Methyl Substitution
The target compound 4-(dimethylamino)-3-methylbutanoic acid exhibits a measured LogP of 0.6588, compared with a consensus LogP of −0.02 for the des-methyl analog 4-(dimethylamino)butanoic acid (CAS 693-11-8) . This represents a net increase of approximately +0.68 log units, translating to a roughly 4.8-fold higher predicted octanol-water partition coefficient for the 3-methylated derivative. The increased lipophilicity arises exclusively from the addition of the C3-methyl group, which adds only 14.03 Da of molecular weight but substantially alters passive membrane permeability and plasma protein binding predictions . For the positional isomer 2-(dimethylamino)-3-methylbutanoic acid (N,N-dimethyl-L-valine), the LogP is reported as −0.774, demonstrating that methylation site—C3 of the backbone vs. the α-carbon nitrogen—produces a >1.4 LogP unit difference despite identical molecular formula (C₇H₁₅NO₂) [1].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.6588 (measured; C₇H₁₅NO₂, MW 145.20) |
| Comparator Or Baseline | 4-(Dimethylamino)butanoic acid (CAS 693-11-8): consensus LogP = −0.02 (C₆H₁₃NO₂, MW 131.17); 2-(Dimethylamino)-3-methylbutanoic acid: LogP = −0.774 |
| Quantified Difference | ΔLogP = +0.68 vs. des-methyl analog; ΔLogP = +1.43 vs. α-isomer |
| Conditions | Calculated/measured LogP from vendor analytical data; 4-(dimethylamino)butanoic acid consensus LogP from five-method averaging (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
The 0.68 LogP increase versus the des-methyl analog directly impacts predicted passive BBB permeability (logBB) and may shift tissue distribution, making the target compound more suitable for CNS-targeted prodrug design where moderate lipophilicity is required without resorting to larger hydrophobic substituents.
- [1] Chembase. (2S)-2-(Dimethylamino)-3-methylbutanoic acid. LogP = −0.774; Melting point 149–151 °C; Purity 95%. http://www.chembase.cn (accessed 2026-05-01). View Source
